2,3-Bis(thiophen-2-yl)prop-2-enoic acid
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Overview
Description
2,3-Bis(thiophen-2-yl)prop-2-enoic acid, also known as BTPA, is a type of organic compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in organic solvents. BTPA is an important building block for the synthesis of various compounds, and it is used in a wide range of research applications, such as in the study of biochemical and physiological effects, as well as in laboratory experiments.
Scientific Research Applications
2,3-Bis(thiophen-2-yl)prop-2-enoic acid has a variety of scientific research applications, including its use in the synthesis of other organic compounds, as well as its use in biological research. In terms of its use in the synthesis of other organic compounds, this compound is a useful building block for the synthesis of a variety of compounds, including polythiophenes, which are used in the development of organic electronic materials. In terms of its use in biological research, this compound is used in the study of biochemical and physiological effects, as well as in laboratory experiments.
Mechanism of Action
Target of Action
The primary target of 2,3-Bis(thiophen-2-yl)prop-2-enoic acid is nematic liquid crystals . These are a type of liquid crystal with a specific orientation, and they play a crucial role in the functioning of liquid crystal displays (LCDs) .
Mode of Action
This compound interacts with its targets by promoting excellent photoalignment of a bulk commercial nematic liquid crystal . This interaction is influenced by the number and disposition of fluoro-substituents and the position of attachment of the terminal thiophene moiety, either 2- or 3-substituted, in the molecular structure of the alignment material .
Biochemical Pathways
It’s known that the compound’s interaction with nematic liquid crystals influences the photoalignment process, which is crucial for the functioning of lcds .
Result of Action
The primary result of the action of this compound is the promotion of excellent photoalignment of a bulk commercial nematic liquid crystal . This effect is crucial for the functioning of LCDs, demonstrating the compound’s potential application in this field .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of fluoro-substituents and the position of the terminal thiophene moiety in the molecular structure of the alignment material . These factors can significantly influence the compound’s action, efficacy, and stability .
Advantages and Limitations for Lab Experiments
The advantages of using 2,3-Bis(thiophen-2-yl)prop-2-enoic acid in laboratory experiments include its low cost, its ease of synthesis, and its wide range of biological applications. The main limitation of using this compound in laboratory experiments is its lack of specificity, as it can interact with a variety of enzymes and other biological targets. Additionally, this compound is not a highly stable compound, so it must be stored and handled carefully in order to ensure its efficacy.
Future Directions
The potential future directions for 2,3-Bis(thiophen-2-yl)prop-2-enoic acid include its use in the development of new drugs and other therapeutic agents, its use in the development of new materials, and its use in the study of biochemical and physiological effects. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesis Methods
2,3-Bis(thiophen-2-yl)prop-2-enoic acid can be synthesized in a variety of ways, with the most common methods being the Friedel-Crafts acylation and the Wittig reaction. The Friedel-Crafts acylation method involves the use of an aromatic compound, such as thiophene, and an acylating agent, such as an acid chloride, to produce this compound. The Wittig reaction involves the use of a Wittig reagent, such as a phosphonium salt, and an aldehyde or ketone to produce this compound. Both of these methods are relatively straightforward and can be used to produce this compound in a laboratory setting.
properties
IUPAC Name |
(Z)-2,3-dithiophen-2-ylprop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2S2/c12-11(13)9(10-4-2-6-15-10)7-8-3-1-5-14-8/h1-7H,(H,12,13)/b9-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLNDKQJHPKCEM-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C(C2=CC=CS2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C(\C2=CC=CS2)/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.